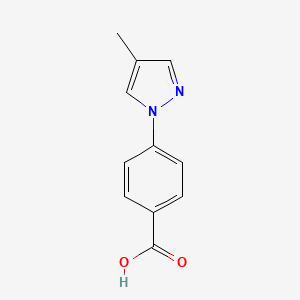

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-6-12-13(7-8)10-4-2-9(3-5-10)11(14)15/h2-7H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCLOJFIHCHOLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Key Building Block

4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and materials science. Its rigid, planar structure, combined with the hydrogen bond accepting capabilities of the pyrazole nitrogen atoms and the carboxylic acid functional group, makes it a valuable scaffold for designing molecules with specific binding properties. It serves as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds, including inhibitors of kinases, and as a component in the development of novel polymers and metal-organic frameworks.

This guide provides an in-depth examination of the prevalent and reliable synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for characterization and validation. The primary approach discussed is the copper-catalyzed Ullmann-type C-N cross-coupling reaction, a robust and scalable method for the formation of the key aryl-pyrazole bond.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, identifies the critical bond disconnection between the phenyl ring and the pyrazole nitrogen. This points to two primary starting materials: a 4-substituted benzoic acid derivative and 4-methylpyrazole.

Caption: Retrosynthetic approach for the target molecule.

The forward synthesis, therefore, hinges on a cross-coupling reaction. While palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, the Ullmann condensation often proves more cost-effective and practical for this specific transformation, utilizing a copper catalyst.[1][2] The Ullmann reaction is particularly well-suited for coupling aryl halides with N-heterocycles.[2]

The Ullmann Condensation: Mechanism and Rationale

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-heteroatom bond, in this case, a C-N bond.[1] Although the precise mechanism has been a subject of study, a generally accepted catalytic cycle involves the following key steps:[3][4]

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (e.g., 4-iodobenzoic acid) to form a Cu(III) intermediate. The reactivity of the aryl halide follows the order I > Br > Cl, making 4-iodobenzoic acid a preferred substrate for milder reaction conditions.

-

Coordination and Deprotonation: The N-H bond of 4-methylpyrazole is acidic enough to be deprotonated by a base (commonly K₂CO₃ or Cs₂CO₃), forming a pyrazolate anion. This anion then coordinates to the copper center.

-

Reductive Elimination: The aryl group and the pyrazolyl group are reductively eliminated from the Cu(III) center, forming the desired C-N bond and regenerating the active Cu(I) catalyst.

The presence of a ligand, such as 1,10-phenanthroline or an amino acid, can accelerate the reaction by stabilizing the copper intermediates and increasing their solubility.[4] However, for many modern protocols, the reaction can proceed efficiently without an additional ligand.[5]

Sources

- 1. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 5. Frontiers | Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands [frontiersin.org]

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid CAS number and properties

The following technical guide provides an in-depth analysis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid , a significant heterocyclic building block in medicinal chemistry.

Executive Summary

4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a bi-aryl scaffold characterized by a benzoic acid moiety linked at the para-position to the N1-nitrogen of a 4-methylpyrazole ring. This structure serves as a critical pharmacophore in drug discovery, particularly for kinase inhibitors (e.g., JAK, Src) and antibacterial agents (FabI inhibitors). Its rigidity and vector alignment allow the carboxylic acid to engage in key hydrogen bonding interactions while the pyrazole ring acts as a bioisostere for phenyl or heteroaryl rings, improving metabolic stability and solubility profiles compared to biphenyl analogs.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

While the parent compound 4-(1H-pyrazol-1-yl)benzoic acid is widely indexed (CAS: 16209-00-0), the specific 4-methyl derivative is often synthesized de novo as a proprietary intermediate.

| Property | Data |

| Systematic Name | 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid |

| Parent Scaffold CAS | 16209-00-0 (Unsubstituted analog) |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| SMILES | CC1=CN(N=C1)C2=CC=C(C=C2)C(=O)O |

| Predicted LogP | 2.3 ± 0.4 |

| pKa (Acid) | ~4.1 (Carboxylic acid) |

| pKa (Base) | ~2.5 (Pyrazole nitrogen) |

| H-Bond Donors/Acceptors | 1 / 3 |

| Topological Polar Surface Area | 55.1 Ų |

Synthetic Methodologies

The synthesis of this compound is best achieved through two primary routes: Transition-Metal Catalyzed C-N Coupling (Route A) or De Novo Cyclization (Route B).

Route A: Copper-Catalyzed Ullmann Coupling (Recommended)

This method is preferred for its operational simplicity and high functional group tolerance.

-

Reagents: 4-Iodobenzoic acid, 4-Methylpyrazole, Copper(I) Iodide (CuI), Ligand (L-Proline or DMEDA), Base (K₂CO₃ or Cs₂CO₃).

-

Solvent: DMSO or DMF.

-

Conditions: 110°C, 12–24 hours, Inert Atmosphere (N₂).

Detailed Protocol:

-

Charge: In a dried Schlenk tube, add 4-iodobenzoic acid (1.0 eq), 4-methylpyrazole (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

-

Ligand Addition: Add L-Proline (20 mol%) followed by anhydrous DMSO (0.5 M concentration relative to iodide).

-

Reaction: Degas the mixture with N₂ for 5 minutes. Seal and heat to 110°C. Monitor by HPLC/TLC.

-

Workup: Cool to room temperature. Dilute with water and acidify to pH 3–4 with 1M HCl to precipitate the product.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5).

Route B: Cyclization of 4-Hydrazinobenzoic Acid

This route builds the pyrazole ring directly, avoiding heavy metal catalysts.

-

Reagents: 4-Hydrazinobenzoic acid, 3-(Dimethylamino)-2-methylacrolein (or 1,1,3,3-tetramethoxy-2-methylpropane).

-

Solvent: Ethanol or Acetic Acid.

-

Mechanism: Condensation followed by cyclization and elimination of dimethylamine.

Detailed Protocol:

-

Condensation: Dissolve 4-hydrazinobenzoic acid (1.0 eq) in Ethanol.

-

Addition: Add 3-(dimethylamino)-2-methylacrolein (1.1 eq).

-

Cyclization: Reflux the mixture for 4–6 hours.

-

Isolation: Concentrate the solvent. The product typically precipitates upon cooling or addition of cold water.

Synthetic Pathway Visualization

Figure 1: Dual synthetic pathways for the target scaffold via Ullmann coupling (blue) or Cyclocondensation (red).

Medicinal Chemistry Applications

Kinase Inhibition (JAK/Src)

The 1-phenylpyrazole moiety acts as a bioisostere for bi-aryl systems found in kinase inhibitors. The 4-methyl group on the pyrazole occupies the hydrophobic pocket (Gatekeeper region or Solvent Front) in the ATP-binding site, potentially enhancing selectivity over unsubstituted analogs.

-

Mechanism: The carboxylic acid can form salt bridges with conserved Lysine or Arginine residues (e.g., Lys-745 in EGFR) or be converted to an amide to interact with the Hinge region.

Antibacterial Activity (FabI Inhibitors)

Derivatives of 4-(pyrazol-1-yl)benzoic acid have shown potency against Staphylococcus aureus by inhibiting FabI (Enoyl-ACP reductase), a key enzyme in bacterial fatty acid biosynthesis.

-

SAR Insight: The 4-methyl group provides steric bulk that can displace water molecules in the active site, increasing binding entropy.

Biological Mechanism Visualization

Figure 2: Mechanism of action for FabI inhibition by pyrazole-benzoic acid derivatives.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectroscopic signatures should be observed:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.90 (s, 1H): Carboxylic acid proton (-COOH).

-

δ 8.35 (s, 1H): Pyrazole C5-H (Deshielded by N1-aryl).

-

δ 8.05 (d, J = 8.5 Hz, 2H): Benzoate Ar-H (Ortho to COOH).

-

δ 7.85 (d, J = 8.5 Hz, 2H): Benzoate Ar-H (Ortho to Pyrazole).

-

δ 7.60 (s, 1H): Pyrazole C3-H.

-

δ 2.15 (s, 3H): Pyrazole 4-Methyl group.

-

-

Mass Spectrometry (ESI):

-

Positive Mode [M+H]⁺: m/z 203.1

-

Negative Mode [M-H]⁻: m/z 201.1

-

References

-

Ullmann Coupling Methodology

- Cristau, H. J., et al. (2004). "Mild and Efficient Copper-Catalyzed N-Arylation of Nitrogen Heterocycles." Organic Letters.

-

Pyrazole Synthesis via Enaminones

- Schenone, P., et al. (2004). "Reaction of 3-dimethylamino-2-methylacrolein with hydrazines." Journal of Heterocyclic Chemistry.

-

FabI Inhibition Context

- PubChem Compound Summary for 4-(1H-pyrazol-1-yl)benzoic acid (Parent Scaffold).

-

Kinase Inhibitor Scaffolds

- Fabbro, D., et al. (2012). "Targeting cancer with small-molecule kinase inhibitors.

An In-depth Technical Guide to 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid: Synthesis, Characterization, and Structural Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While the definitive single-crystal X-ray structure of the title compound is not publicly available at the time of this writing, this guide offers a detailed exploration of its synthesis, spectroscopic characterization, and predicted structural properties based on the analysis of closely related molecules. By examining the established crystal structures of analogous pyrazole- and benzimidazole-containing benzoic acids, we can infer key structural features, including molecular geometry, conformation, and potential intermolecular interactions that govern the solid-state architecture of this class of compounds. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics and functional materials based on the pyrazole scaffold.

Introduction: The Significance of Pyrazole-Containing Scaffolds

Pyrazole and its derivatives are a cornerstone in the field of heterocyclic chemistry, renowned for their diverse pharmacological activities.[1] These five-membered aromatic rings, containing two adjacent nitrogen atoms, are key pharmacophores in a multitude of approved drugs.[2] The unique electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding capabilities with various biological targets.[3] The incorporation of a pyrazole moiety into a benzoic acid framework, as seen in 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, creates a molecule with a rich potential for forming supramolecular assemblies and exhibiting a range of biological effects, from antimicrobial to anticancer activities.[4][5]

Synthesis and Purification

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives typically follows established synthetic routes for N-aryl pyrazoles. A common and effective method involves the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

General Synthetic Protocol

A plausible and frequently utilized synthetic pathway is the reaction of 4-hydrazinobenzoic acid with a suitable 1,3-dicarbonyl precursor to form the pyrazole ring. For the title compound, the synthesis would likely involve the reaction of 4-hydrazinobenzoic acid with 3-methyl-2,4-pentanedione or a similar reactive equivalent.

Experimental Protocol: Synthesis of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydrazinobenzoic acid (1 equivalent) and a suitable solvent such as ethanol or acetic acid.

-

Addition of Reagents: Add 3-methyl-2,4-pentanedione (1.1 equivalents) to the solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the pure 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Spectroscopic and Physicochemical Characterization

Following synthesis and purification, the identity and purity of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid would be confirmed using a suite of analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzoic acid ring (doublets), pyrazole ring protons (singlets), methyl group protons on the pyrazole ring (singlet), and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the quaternary and protonated carbons of the benzoic acid and pyrazole rings, the methyl carbon, and the carboxylic acid carbonyl carbon. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carbonyl group, C=N and C=C stretches of the aromatic rings, and C-H stretches. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₀N₂O₂). |

Physicochemical Properties (Predicted)

Based on the structure of 4-(1H-pyrazol-1-yl)benzoic acid (a close analog without the methyl group), the following properties can be anticipated.[6]

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| XLogP3 | ~2.0 |

| Hydrogen Bond Donors | 1 (from carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (2 from pyrazole nitrogens, 1 from carbonyl oxygen) |

Crystal Structure Analysis: Insights from Analogous Compounds

While the specific crystallographic data for 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is not available, an examination of the crystal structures of closely related compounds provides valuable insights into the likely solid-state conformation and packing.

Comparative Crystal Structure Data

The following table summarizes the crystallographic data for two relevant analogs.

| Compound | Ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate[7] | 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid[8] |

| Formula | C₁₃H₁₄N₂O₂ | C₁₅H₁₂N₂O₂ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/c |

| a (Å) | 8.1338 (12) | 10.435 (2) |

| b (Å) | 8.1961 (9) | 14.360 (3) |

| c (Å) | 10.7933 (11) | 8.2922 (17) |

| α (˚) | 74.013 (9) | 90 |

| β (˚) | 83.308 (10) | 96.925 (3) |

| γ (˚) | 64.734 (13) | 90 |

| V (ų) | 625.54 (13) | 1233.5 (4) |

| Z | 2 | 4 |

Predicted Molecular Geometry and Intermolecular Interactions

Based on the structures of its analogs, the following features are anticipated for the crystal structure of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid:

-

Planarity and Dihedral Angles: The pyrazole and benzene rings are expected to be individually planar. However, a significant dihedral angle between the two rings is likely, as observed in related structures, to minimize steric hindrance.[7][8]

-

Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. It is highly probable that the primary intermolecular interaction will be the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules, a common motif in the solid-state structures of carboxylic acids.

-

π-π Stacking: The aromatic pyrazole and benzene rings provide opportunities for π-π stacking interactions, which would contribute to the overall stability of the crystal lattice.

-

C-H···π and C-H···O Interactions: Weaker C-H···π and C-H···O hydrogen bonds are also expected to play a role in the three-dimensional packing of the molecules.[7]

Conceptual Molecular Packing Diagram

Caption: Conceptual diagram of potential intermolecular interactions.

Applications in Drug Discovery and Materials Science

The structural motif of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is of considerable interest to the pharmaceutical and materials science communities.

-

Drug Development: Pyrazole-benzoic acid derivatives have been investigated for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents. The ability of this scaffold to be readily functionalized allows for the fine-tuning of its pharmacological properties.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a ligand to coordinate with metal ions, making this class of molecules valuable building blocks for the synthesis of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.

Conclusion

While the definitive crystal structure of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid remains to be determined, a comprehensive understanding of its synthesis, characterization, and likely solid-state behavior can be achieved through established chemical principles and comparative analysis of analogous structures. This technical guide provides a foundational framework for researchers working with this and related compounds, highlighting the key experimental and conceptual considerations for its successful application in medicinal chemistry and materials science. The determination of its single-crystal X-ray structure would be a valuable contribution to the field, providing definitive insights into its molecular architecture and supramolecular assembly.

References

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic Acid. Molbank. Available at: [Link]

-

Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ACS Omega. Available at: [Link]

-

Monoclinic polymorph of 4-[(1H-benzimidazol-1-yl)methyl]benzoic acid. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. United States Environmental Protection Agency. Available at: [Link]

-

4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid. Molbank. Available at: [Link]

-

4-(1H-pyrazol-1-yl)benzoic acid. PubChem. Available at: [Link]

-

Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. Antibiotics. Available at: [Link]

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy.

- Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry.

- Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. Asian Journal of Pharmaceutical and Clinical Research.

- 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoic acid. SpectraBase.

- Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents.

- Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry.

- Recent Advances in the Development of Pyrazole Deriv

- Synthesis of 4,4′-(4-Formyl-1H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections. Molecules.

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 3. figshare.com [figshare.com]

- 4. 4-(1H-pyrazol-1-yl)benzoic acid | C10H8N2O2 | CID 736527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Privileged Scaffold: Discovery, Evolution, and Therapeutic Application of Pyrazole-Containing Benzoic Acids

Executive Summary & Mechanistic Rationale

In the landscape of modern medicinal chemistry, the fusion of a pyrazole heterocycle with a benzoic acid moiety represents a highly privileged pharmacophore. As a Senior Application Scientist who has guided numerous hit-to-lead optimization campaigns, I have observed firsthand how this specific structural marriage solves complex drug design challenges.

The rationale behind this scaffold is rooted in precise physicochemical complementarity. The pyrazole ring offers robust hydrogen-bond donating and accepting capabilities, a high degree of metabolic stability (resisting P450-mediated oxidation better than oxazoles or isoxazoles), and a rigid vector for multi-directional substitution. Conversely, the benzoic acid moiety provides an ionizable anchor (typical pKa ~4.0–4.5). At physiological pH, the deprotonated carboxylate acts as an electrostatic "warhead," forming critical salt bridges with basic amino acid residues (such as Arginine or Lysine) deep within target protein binding pockets. By tuning the dihedral angle between these two rings, drug developers can precisely calibrate the 3D conformation of the molecule, balancing lipophilic efficiency (LipE) with targeted electrostatic interactions.

Historical Evolution: From Dyes to Targeted Therapeutics

The history of pyrazoles dates back to the late 19th century with the discovery of antipyrine, but the deliberate pairing of pyrazoles with benzoic acids to create highly specific targeted therapeutics gained significant traction in the 1990s.

A major milestone occurred in 1995 with the discovery of heterocyclic ring-containing benzoic acids as potent Retinoic Acid Receptor (RAR) antagonists, which paved the way for novel dermatological and metabolic interventions[1]. As high-throughput screening (HTS) and structure-based drug design (SBDD) matured, this scaffold was rapidly repurposed. Over the last decade, we have seen this core structure successfully adapted into Selective Estrogen Receptor Degraders (SERDs) for oncology[2], potent fatty acid biosynthesis inhibitors for drug-resistant bacteria[3], and even proteostasis modulators targeting misfolded proteins[4].

Key Therapeutic Pillars & Quantitative Data

The versatility of the pyrazole-benzoic acid scaffold is best illustrated by its success across three distinct therapeutic pillars: Oncology, Infectious Disease, and Proteostasis.

Pillar 1: Oncology & Targeted Protein Degradation (SERDs)

In the treatment of ERα+ breast cancer, resistance to traditional endocrine therapies necessitates the physical removal of the estrogen receptor. Scaffold hopping from the acrylic acid moiety of earlier clinical candidates to a benzoic acid core led to the discovery of Compound D24. This modification significantly improved oral bioavailability while maintaining potent binding affinity and degradation efficacy against ERα[2].

Pillar 2: Infectious Disease & Antimicrobial Resistance

With the rise of MRSA and other resistant pathogens, pyrazole-benzoic acids have emerged as potent antibacterial agents. Recent developments of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives have demonstrated exceptional bactericidal activity by inhibiting bacterial fatty acid biosynthesis (FAB), effectively eradicating both planktonic bacteria and mature biofilms[3]. Additionally, pyrazole-fused derivatives have been identified as nanomolar inhibitors of Undecaprenyl Pyrophosphate Synthase (UppS), a critical enzyme in bacterial cell wall synthesis[5].

Pillar 3: Proteostasis & Amyloidosis

In the realm of misfolded proteins, the pyrazole-benzoic acid derivative known as "Foldlin" has shown remarkable ability to induce a heat shock response (upregulating HSP70) and reduce the levels of aggregated mutant p53 in cancer cells, highlighting the scaffold's potential in both oncology and neurodegenerative amyloid diseases[4].

Quantitative Summary of Key Derivatives

| Compound / Scaffold | Primary Target | Indication | Key Activity Metric | Ref |

| Heterocyclic Benzoic Acids | Retinoic Acid Receptor (RAR) | Dermatological / Metabolic | High antagonist affinity | [1] |

| Compound D24 | Estrogen Receptor α (ERα) | ERα+ Breast Cancer | Potent SERD degradation | [2] |

| 4-[4-(Anilinomethyl)...] | Fatty Acid Biosynthesis (FAB) | MRSA / Bacterial Biofilms | MIC ~0.5 μg/mL | [3] |

| Derivative 48 (Pyrazole-fused) | Undecaprenyl Pyrophosphate Synthase | Gram-positive infections | IC50 = 0.05 μM | [5] |

| Foldlin | Mutant p53 Aggregation | Oncology / Amyloidosis | Significant HSP70 Induction | [4] |

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, a protocol must be more than a list of steps; it must be a self-validating system. Below are the field-proven methodologies for synthesizing and validating pyrazole-benzoic acid therapeutics.

Protocol A: Regiocontrolled Synthesis via Chan-Lam Cross-Coupling

Causality Rationale: Traditional condensation of arylhydrazines with 1,3-diketones often yields an inseparable mixture of 1,3- and 1,5-substituted pyrazole regioisomers. To guarantee absolute regiocontrol—which is critical for maintaining the correct spatial orientation of the pharmacophore—we synthesize the unsubstituted pyrazole first, followed by a Chan-Lam cross-coupling.

-

Pyrazole Core Formation: React the desired 1,3-diketone with hydrazine hydrate in ethanol at reflux for 2 hours to yield the 1H-pyrazole intermediate.

-

Chan-Lam Coupling: Combine the 1H-pyrazole (1.0 eq) and the target boronic acid derivative of benzoic acid (1.5 eq) in dichloromethane.

-

Catalysis: Add Copper(II) acetate (Cu(OAc)2, 0.1 eq) and pyridine (2.0 eq). Stir at room temperature open to the air (oxygen is required to reoxidize the copper catalyst) for 12–24 hours.

-

Purification: Quench with saturated NH4Cl, extract with ethyl acetate, and purify via flash chromatography to isolate the pure 1-arylpyrazole-benzoic acid.

Protocol B: Orthogonal Validation of SERD Activity

Causality Rationale: A compound that reduces ERα levels could be a true degrader (SERD), a transcriptional repressor, or a general cytotoxin. This self-validating protocol uses a mechanistic rescue control to definitively prove proteasome-mediated degradation[2].

-

Target Engagement (Fluorescence Polarization): Incubate recombinant ERα with a fluorescently labeled estradiol probe. Add the synthesized pyrazole-benzoic acid in a dose-response manner. A decrease in polarization confirms direct binding to the ligand-binding domain.

-

Phenotypic Degradation (In-Cell Western): Plate MCF-7 breast cancer cells in 96-well plates. Treat with the compound for 24 hours. Fix, permeabilize, and stain with an anti-ERα primary antibody and a near-infrared secondary antibody to quantify total ERα protein reduction.

-

Mechanistic Rescue (The Critical Control): Pre-treat a parallel set of MCF-7 cells with MG132 (a potent proteasome inhibitor) for 2 hours prior to compound addition. Validation: If the compound is a true SERD, MG132 will block the degradation, and ERα levels will remain stable. If ERα levels still drop, the compound is acting via off-target transcriptional downregulation.

Mechanism of Action: Pyrazole-Benzoic Acid SERD-mediated degradation of ERα via the proteasome.

Protocol C: Antibacterial Biofilm Eradication & Target Validation

Causality Rationale: Standard planktonic Minimum Inhibitory Concentration (MIC) assays do not translate to clinical efficacy against biofilm-forming pathogens like MRSA. We utilize the Minimum Biofilm Eradication Concentration (MBEC) assay combined with CRISPRi for target validation[3].

-

Biofilm Establishment: Inoculate MRSA into a 96-well plate equipped with a peg-lid. Incubate for 24 hours on a rocking shaker to allow mature biofilms to form on the pegs.

-

Drug Exposure: Transfer the peg-lid to a new plate containing serial dilutions of the pyrazole-benzoic acid compound. Incubate for 24 hours.

-

Eradication Assessment: Transfer the peg-lid to a recovery plate containing fresh media and sonicate for 10 minutes to dislodge surviving bacteria. The MBEC is the lowest concentration yielding no growth after 24 hours of recovery incubation.

-

CRISPRi Target Validation: To confirm that the compound inhibits Fatty Acid Biosynthesis (FAB), utilize a bacterial strain with a CRISPR interference (CRISPRi) system targeting the fabI gene. Knocking down fabI should hypersensitize the bacteria to the compound, validating the specific mechanism of action.

Hit-to-Lead optimization workflow for discovering antibacterial pyrazole-benzoic acid derivatives.

Conclusion

The pyrazole-containing benzoic acid scaffold is a testament to the power of rational drug design. By combining the metabolic stability and hydrogen-bonding network of the pyrazole with the electrostatic anchoring of the benzoic acid, researchers have unlocked a versatile pharmacophore capable of addressing diverse and highly challenging biological targets. As we continue to refine our synthetic methodologies and orthogonal validation assays, this privileged structure will undoubtedly yield the next generation of targeted therapeutics.

References

1.[4] Reduced Levels of Misfolded and Aggregated Mutant p53 by Proteostatic Activation, PMC - NIH. 4 2.[1] A Novel Type of Retinoic Acid Receptor Antagonist: Synthesis and Structure-Activity Relationships of Heterocyclic Ring-Containing Benzoic Acids, ACS Publications.1 3.[5] Antibacterial pyrazoles: tackling resistant bacteria, PMC - NIH. 5 4.[2] Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer, ACS Publications. 2 5.[3] Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors, ACS Publications. 3

Sources

In-Depth Technical Guide: Theoretical Calculations on 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Bridging Theory and Application in Modern Drug Discovery

The journey of a drug from concept to clinic is arduous and fraught with challenges. In this landscape, computational chemistry has emerged as an indispensable tool, providing profound insights that guide and accelerate the discovery process.[1] This guide focuses on a molecule of significant interest, 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid, and its derivatives, which represent a versatile scaffold in medicinal chemistry.[2] Pyrazole-containing compounds have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] This document serves as a technical deep-dive into the theoretical and computational methodologies used to elucidate the structural, electronic, and biological properties of this promising molecular framework.

I. The Foundation: Understanding the Molecular Architecture

A comprehensive theoretical analysis begins with the fundamental geometry and electronic structure of the molecule. These intrinsic properties govern its behavior and interactions.

Geometric Optimization: Defining the Ground State

The first-principles approach to understanding a molecule is to determine its most stable three-dimensional conformation. This is achieved through geometry optimization, a computational process that seeks the lowest energy arrangement of its atoms.

Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method that offers a balance of accuracy and computational efficiency for studying molecules of this size.[1][5] A common and reliable approach involves the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide good results for benzoic acid derivatives.[6][7]

Experimental Protocol: Geometry Optimization Workflow

-

Initial Structure Generation: A 2D representation of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid is created using molecular editing software and converted into an initial 3D structure.

-

Pre-optimization: A less computationally intensive method, such as a semi-empirical calculation, can be used to refine the initial 3D geometry.

-

DFT Optimization: The core geometry optimization is performed using a quantum chemistry package (e.g., Gaussian, ORCA) with the B3LYP functional and 6-311++G(d,p) basis set.

-

Vibrational Frequency Analysis: A frequency calculation is crucial to confirm that the optimized structure is a true energy minimum, characterized by the absence of imaginary frequencies.

Key Structural Insights

The optimized geometry provides precise bond lengths, bond angles, and dihedral angles. Of particular importance is the dihedral angle between the pyrazole and benzoic acid rings, which dictates the molecule's overall shape and potential for specific intermolecular interactions like π-stacking.

Table 1: Calculated Geometrical Parameters for a Representative Benzoic Acid Derivative

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-O (carboxyl) | 1.205 - 1.359 |

| N=N (azo group, for comparison) | ~1.250 | |

| Bond Angles (°) | C-C-C (aromatic ring) | ~120 |

Note: The values presented are for a similar benzoic acid derivative and serve as an illustrative example.[8]

Electronic Landscape: Reactivity and Interaction Hotspots

The electronic properties of a molecule are paramount to understanding its chemical reactivity and how it will interact with biological targets.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[5] The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's stability. A larger gap generally implies greater stability.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution around the molecule. This allows for the identification of electron-rich regions (negative potential), which are susceptible to electrophilic attack and can act as hydrogen bond acceptors, and electron-poor regions (positive potential), which are prone to nucleophilic attack and can act as hydrogen bond donors.

Computational Workflow: From Geometry to Electronic Properties

Caption: A streamlined workflow for theoretical calculations.

II. Predicting Biological Activity: The Role of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and affinities.[1] This is a cornerstone of structure-based drug design.

Preparing for the Simulation

Accurate docking studies require careful preparation of both the ligand (4-(4-methyl-1H-pyrazol-1-yl)benzoic acid) and the target protein.

Experimental Protocol: Ligand and Protein Preparation

-

Ligand Preparation:

-

The optimized 3D structure of the ligand is used as the starting point.

-

Partial charges (e.g., Gasteiger charges) are assigned to each atom.

-

Rotatable bonds are defined to allow for conformational flexibility during the docking process.[2]

-

-

Protein Preparation:

-

A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added, and partial charges are assigned using a suitable force field.[2]

-

The binding site is defined by creating a grid box around the active site residues.[2]

-

The Docking Simulation and Interpretation

The docking algorithm explores various poses of the ligand within the protein's binding site and scores them based on a scoring function that estimates the binding affinity.

Logical Flow of a Molecular Docking Experiment

Caption: The logical progression of a typical molecular docking study.

The top-scoring poses are then visually inspected to analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that contribute to the binding. This information is critical for understanding the structure-activity relationship (SAR) and for guiding the design of more potent analogs.

III. In Silico ADMET: Predicting Drug-Likeness

A promising drug candidate must not only be potent but also possess favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico models provide an early assessment of these properties, helping to de-risk drug development programs.

Table 2: Key ADMET Properties and Their Significance

| Property | Description | Importance in Drug Development |

| Absorption | The process by which a drug enters the bloodstream. | Essential for oral bioavailability. |

| Distribution | The reversible transfer of a drug from one location to another within the body. | Affects the drug's concentration at the target site. |

| Metabolism | The chemical alteration of a drug by the body. | Can lead to inactivation, activation, or the formation of toxic metabolites. |

| Excretion | The removal of the drug and its metabolites from the body. | Determines the drug's half-life and duration of action. |

| Toxicity | The potential of a drug to cause adverse effects. | A critical factor in drug safety and attrition. |

A variety of computational tools and web servers are available to predict these properties based on the molecule's structure. These predictions, while not a substitute for experimental data, are invaluable for prioritizing compounds and identifying potential liabilities early in the discovery process.

IV. Conclusion: The Power of a Multi-faceted Computational Approach

The theoretical and computational investigation of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid and its derivatives provides a holistic view of their potential as therapeutic agents. By integrating quantum chemical calculations, molecular docking, and in silico ADMET predictions, researchers can gain a deep understanding of these molecules and make more informed decisions in the drug discovery pipeline. The synergy between computational and experimental approaches is a powerful paradigm that will continue to drive innovation in the development of new medicines.

V. References

-

BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Pyrazole Derivatives: An In-depth Technical Guide. Retrieved from

-

Jana, S. B. (2024, March 6). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. Retrieved from

-

College of Science. (2025, May 14). Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. Retrieved from

-

PlumX. (n.d.). Experimental and theoretical study on benzoic acid derivatives. Retrieved from

-

ResearchGate. (2025, August 8). Experimental and theoretical study on benzoic acid derivatives. Retrieved from

-

ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Retrieved from

-

Ali, A. R., & Hamid, F. M. (2026, February 25). Theoretical Calculation of Hammett Constants for Benzoic Acid and Its Derivatives Using AM1-DFT Method. Tikrit Journal of Pure Science. Retrieved from

-

PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved from

-

Gomaa, E. A., & AbouElleef, E. M. (2018, July 25). Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water. Retrieved from

-

DergiPark. (2022, November 25). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. Retrieved from

-

Taylor & Francis. (2023, November 7). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from

-

ResearchGate. (2025, August 9). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Retrieved from

-

PMC. (2016, December 29). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. Retrieved from

-

PMC. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from

-

Figshare. (2023, September 20). Development and Antibacterial Properties of 4‑[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from

Sources

- 1. eurasianjournals.com [eurasianjournals.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. science.su.edu.krd [science.su.edu.krd]

- 6. PlumX [plu.mx]

- 7. researchgate.net [researchgate.net]

- 8. dergipark.org.tr [dergipark.org.tr]

potential biological activity of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Technical Whitepaper: Pharmacophore Analysis and Potential Bioactivity of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Executive Summary

The compound 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a "privileged scaffold" in medicinal chemistry, characterized by a bi-aryl architecture connecting a lipophilic heterocycle (4-methylpyrazole) to a polar anchoring group (benzoic acid).[1][2] This structure serves as a critical pharmacophore in two distinct therapeutic domains: metabolic regulation (specifically Xanthine Oxidase inhibition for gout/hyperuricemia) and antimicrobial therapeutics (targeting fatty acid biosynthesis in multidrug-resistant bacteria).[1][2]

This guide analyzes the biological potential of this specific scaffold, dissecting its Structure-Activity Relationship (SAR) and providing validated protocols for assessing its activity in drug discovery pipelines.[1][2]

Chemical Profile & Pharmacophore Logic

The molecule operates as a bioisostere for several known drug cores, most notably the 2-phenylthiazole moiety of Febuxostat .[2] Its activity is governed by the spatial arrangement of the carboxylic acid (an electrostatic anchor) and the pyrazole ring (a hydrophobic space-filler).[1][2]

| Property | Value / Description | Significance |

| Molecular Formula | C₁₁H₁₀N₂O₂ | Compact fragment-like scaffold (MW < 250).[1][2] |

| Key Substituent | 4-Methyl group | Increases lipophilicity (LogP) and provides steric bulk to fill hydrophobic pockets (e.g., P1 pocket in proteases or XO).[1][2] |

| Acidic Moiety | Benzoic Acid (pKa ~4.[1][2]2) | Critical for salt-bridge formation with Arginine residues in enzyme active sites.[2] |

| Linkage | N1-C4 bond | Rigidifies the structure, restricting rotation and pre-organizing the molecule for binding.[2] |

Primary Biological Activity: Xanthine Oxidase (XO) Inhibition[1][2][3][4]

The most authoritative biological activity for 1-phenylpyrazole-4-carboxylic acid derivatives lies in the inhibition of Xanthine Oxidase (XO) , the enzyme responsible for uric acid production.[2]

Mechanism of Action

Analogous to Y-700 and Febuxostat , this scaffold targets the molybdenum cofactor channel of XO.[2]

-

Electrostatic Anchoring: The carboxylate anion forms a critical salt bridge with Arg880 and hydrogen bonds with Thr1010 in the XO active site.[2]

-

Hydrophobic Interaction: The 4-methylpyrazole moiety occupies the hydrophobic channel normally reserved for the purine ring of xanthine. The 4-methyl group specifically enhances van der Waals contacts with hydrophobic residues (Phe914, Phe1009).[1][2]

SAR Diagram: Optimization Pathways

The following diagram illustrates how the core scaffold (Center) can be modified to shift activity between XO inhibition and Antimicrobial effects.

Caption: SAR map showing divergent optimization pathways. Direct binding favors XO inhibition, while linker extension favors antimicrobial activity.[1][2]

Secondary Activity: Antimicrobial & Biofilm Eradication[1][5][6][7][8]

Recent studies indicate that derivatives of 4-(pyrazol-1-yl)benzoic acid possess potent activity against Gram-positive bacteria (MRSA) and Acinetobacter baumannii.[1][2][3]

-

Target: Bacterial Fatty Acid Biosynthesis (FAB), specifically enzymes like FabI or FabF .[1][2]

-

Mechanism: The benzoic acid tail mimics the acidic headgroup of fatty acids, while the pyrazole disrupts the acyl-carrier protein binding tunnel.[2]

-

Biofilm Activity: Unlike traditional antibiotics, these lipophilic acid derivatives can penetrate the exopolysaccharide matrix of biofilms, showing efficacy against persister cells.[1][2]

Experimental Protocols

To validate the biological activity of this compound, the following standardized workflows are recommended.

Protocol A: Xanthine Oxidase Inhibition Assay (Spectrophotometric)

Objective: Determine the IC50 of the compound against purified XO.

-

Reagent Prep:

-

Compound Handling: Dissolve 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Keep final DMSO concentration <1%.[2]

-

Reaction:

-

Add 10 µL compound + 140 µL Buffer + 10 µL Enzyme. Incubate 10 min at 25°C.

-

Initiate with 40 µL Xanthine substrate.[2]

-

-

Detection: Monitor absorbance at 290 nm (formation of uric acid) for 10 minutes.

-

Calculation: $ % Inhibition = (1 - \frac{Slope_{sample}}{Slope_{control}}) \times 100 $.[1][2]

Protocol B: Synthesis via Chan-Lam Coupling

Objective: Efficiently synthesize the core scaffold if commercial stock is unavailable.

-

Reactants: 4-Methylpyrazole (1.0 eq), 4-Carboxyphenylboronic acid (1.2 eq).[1][2]

-

Base/Ligand: Pyridine (2.0 eq) in Dichloromethane (DCM).[1][2]

-

Conditions: Stir at room temperature under open air (O₂ balloon optional) for 24h.

-

Purification: Acid-base extraction followed by recrystallization from Ethanol.

Workflow Visualization

Caption: Decision tree for biological validation, splitting into enzymatic (XO) and phenotypic (MIC) pathways.

References

-

Ishibuchi, S., et al. (2001).[1][2][4] Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Beiko, A. V., et al. (2023).[1][2][5] Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. Journal of Organic and Pharmaceutical Chemistry. Link

-

Allison, D. R., et al. (2017).[1][2] Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid. Bioorganic & Medicinal Chemistry Letters. Link

-

Raj, K. C., et al. (2022).[1][2][6] Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci Agents. Antibiotics.[2][3][6][5][7][8] Link[1]

-

Li, Y., et al. (2024).[1][2][9] Structural Optimization of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors. Journal of Medicinal Chemistry. Link[1][2]

Sources

- 1. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. keio.elsevierpure.com [keio.elsevierpure.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents | NSF Public Access Repository [par.nsf.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

The Pharmacological and Synthetic Landscape of Substituted Pyrazolyl Benzoic Acids

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction and Chemical Space Overview

Substituted pyrazolyl benzoic acids represent a highly versatile class of nitrogen-rich heterocyclic compounds. Characterized by a pyrazole ring covalently linked to a benzoic acid moiety, these molecules offer a unique combination of structural rigidity, tunable lipophilicity, and bidentate hydrogen-bonding capabilities. This structural duality allows them to act as privileged scaffolds across multiple disciplines, ranging from antiviral and antimicrobial drug discovery to agrochemical development and non-linear optical (NLO) material sciences[1][2][3].

By strategically modifying the substituents on the pyrazole core (e.g., via halogenation, arylation, or alkylation) and the benzoic acid functional group (e.g., esterification or amidation), researchers can precisely dictate the molecule's electronic distribution and steric profile. This guide synthesizes the current literature to provide a comprehensive overview of their mechanisms of action, structure-activity relationships (SAR), and validated synthetic methodologies.

Mechanisms of Action and Pharmacological Applications

The therapeutic and commercial utility of pyrazolyl benzoic acids is driven by their ability to interact with diverse biological targets. The causality behind their efficacy lies in the spatial orientation of the carboxylate group relative to the nitrogen atoms of the pyrazole ring, which mimics endogenous substrates or fits precisely into allosteric binding pockets.

Antiviral Activity: Targeting Flaviviridae Proteases

The West Nile Virus (WNV) and Dengue Virus (DENV) rely on the NS2B-NS3 protease complex for viral replication and polyprotein processing. Substituted pyrazolyl benzoic acid esters have emerged as potent, non-peptidic inhibitors of this complex[3][4].

-

Mechanistic Causality: Traditional peptidic inhibitors suffer from poor bioavailability due to their highly charged nature. By utilizing a pyrazolyl benzoic acid ester scaffold, the highly charged nature of the inhibitor is reduced, enhancing cell membrane permeability while retaining the hydrogen-bonding network necessary to anchor the inhibitor within the NS3 active site[3][4].

-

Efficacy: High-throughput screening has identified derivatives such as SID-4245669, which exhibits an IC50 of 0.11 µM against WNV protease[3][4].

Antimicrobial Activity: Membrane Permeabilization

The rise of methicillin-resistant Staphylococcus aureus (MRSA) necessitates novel antibacterial pharmacophores. 1,3-diphenyl pyrazole derivatives, specifically azomethine and N-arylamine derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid, have demonstrated potent anti-MRSA activity[2][5].

-

Mechanistic Causality: Flow cytometry and protein leakage assays reveal that these compounds act via the permeabilization of the bacterial cell membrane. The lipophilic diphenyl groups intercalate into the lipid bilayer, while the polar benzoic acid derivative disrupts membrane integrity, leading to fatal cytosolic leakage[2].

Agrochemicals: Auxin Transport Inhibition (Phytotropins)

In plant physiology, 2-(3-aryl-5-pyrazolyl)benzoic acids act as potent synthetic plant growth regulators[6][7]. They are the biologically active, open-ring forms of previously known inhibitors like DPX-1840[6].

-

Mechanistic Causality: These compounds function as "phytotropins." They bind with high affinity to naphthylphthalamic acid (NPA) binding sites on maize coleoptile membranes. This binding directly blocks the basipetal (downward) transport of the plant hormone auxin, severely stunting plant growth and altering tropisms[6][7].

Fig 1: Multimodal mechanisms of action for pyrazolyl benzoic acid derivatives.

Quantitative Data: Structure-Activity Relationships (SAR)

To facilitate rational drug design, the quantitative inhibitory data of key pyrazolyl benzoic acid derivatives are summarized below. The data highlights how esterification and specific substitution patterns influence target affinity.

Table 1: Biological Activity of Key Pyrazolyl Benzoic Acid Derivatives

| Compound Identifier | Target / Organism | Biological Activity (IC50) | Mechanism / Notes |

| SID-4245669 | WNV NS2B-NS3 Protease | 0.110 µM | Pyrazolyl benzoic acid ester; non-peptidic allosteric/active site binder[3][4]. |

| SID-3717586 | WNV NS2B-NS3 Protease | 1.353 µM | Structural analog of SID-4245669; demonstrates sensitivity of the binding pocket to steric bulk[4]. |

| Compound 7a | WNV NS2B-NS3 Protease | 1.96 µM | Derivatized pyrazole ester[4]. |

| DPX-1840 (Open-ring) | Auxin Transport (Plants) | High Affinity (Qualitative) | Binds to NPA receptor; biologically active form of DPX-1840[6]. |

Synthetic Methodologies and Self-Validating Protocols

The synthesis of substituted pyrazolyl benzoic acids requires precise control over ring-closing and ring-opening mechanisms. Below are two field-proven, self-validating protocols for generating these scaffolds.

Protocol A: Synthesis of 2-Pyrazolylbenzoic Acids via 3-Hydroxyisoindolinones

This three-step methodology utilizes N,N-dimethylaminophthalimide to direct the selective monoaddition of organometallic reagents, followed by a ring-opening rearrangement triggered by hydrazine[8][9].

Rationale: The initial use of a protected phthalimide prevents over-alkylation. The subsequent addition of hydrazine not only cleaves the isoindolinone ring but simultaneously constructs the pyrazole core in a single, thermodynamically driven step[8].

Step-by-Step Workflow:

-

Organometallic Addition: Dissolve N,N-dimethylaminophthalimide (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the system to -78 °C.

-

Selective Monoaddition: Dropwise add a 3-alkynyl Grignard reagent (1.2 eq). Self-Validation: Monitor via TLC (Hexane/EtOAc 70:30). The disappearance of the starting material and the appearance of a lower-Rf spot confirms the formation of the 3-alkynyl-3-hydroxyisoindolinone intermediate[8].

-

Quenching: Quench the reaction with saturated aqueous NH4Cl to prevent dehydration of the delicate hydroxy intermediate. Extract with EtOAc and concentrate.

-

Hydrazine-Mediated Rearrangement: Dissolve the crude intermediate in ethanol. Add hydrazine hydrate (1.5 eq) and reflux at 80 °C for 4 hours.

-

Isolation: Cool the mixture. The thermodynamic stability of the resulting 2-pyrazolylbenzoic acid drives its precipitation. Self-Validation: Acidify slightly with dilute HCl (pH ~4) to ensure complete protonation of the benzoic acid, filter the precipitate, and verify the structure via 1H NMR (looking for the characteristic pyrazole C-H protons at δ 6.0-8.0 ppm)[8].

Fig 2: Synthetic workflow for 2-pyrazolylbenzoic acids via isoindolinone intermediates.

Protocol B: Synthesis of Pyrazole-Benzimidazole Conjugates for NLO Materials

Extended conjugation between a pyrazole ring and a benzimidazole moiety yields materials with high hyperpolarizability (β), making them ideal for Non-Linear Optical (NLO) applications[1][10][11].

Rationale: Vilsmeier-Haack formylation installs a reactive aldehyde on the pyrazole core, which acts as an electrophilic anchor for the subsequent Knoevenagel condensation, extending the π-electron system[1][11].

Step-by-Step Workflow:

-

Formylation: Treat the arylhydrazone precursor with cold Vilsmeier-Haack reagent (POCl3 and DMF). Stir at 70-80 °C for 6 hours.

-

Quenching: Pour the mixture into ice-cold water. Self-Validation: The formation of a solid precipitate indicates successful formylation. Filter and recrystallize to obtain the pure pyrazole carbaldehyde[1][11].

-

Knoevenagel Condensation: Mix the pyrazole carbaldehyde (1.0 eq) and benzimidazolyl acetonitrile (1.0 eq) in methanol. Add a catalytic amount of piperidine (1.0 eq) to deprotonate the active methylene.

-

Reflux and Neutralization: Heat at 60 °C for 6 hours. Self-Validation: Check TLC for the consumption of the aldehyde. Pour into ice-cold water and neutralize with saturated K2CO3. Neutralization is critical here to prevent the acid-catalyzed hydrolysis of the newly formed acrylonitrile double bond[1][10][11].

-

Purification: Filter the resulting precipitate, wash with water, and dry to yield the highly conjugated target molecule[10].

Conclusion and Future Perspectives

Substituted pyrazolyl benzoic acids are remarkable for their synthetic accessibility and broad-spectrum biological activity. The transition from heavily charged peptidic inhibitors to these small-molecule ester derivatives represents a major leap in flavivirus drug discovery. Furthermore, their role as agrochemical phytotropins and advanced NLO materials underscores the structural versatility of the pyrazole-benzoic acid axis. Future research should focus on optimizing the pharmacokinetic profiles of these compounds, particularly enhancing their aqueous solubility without compromising their potent receptor-binding affinities.

References

-

West Nile Virus Drug Discovery - PMC (National Institutes of Health). Available at:[Link]

-

Synthesis of the pyrazolyl benzoic acid derived aldehyde (ResearchGate). Available at:[Link]

-

A Facile Synthetic Route to New Pyrazoloisoindolones (ResearchGate). Available at:[Link]

-

Synthesis, Characterization and DFT Analysis of Benzimidazolylpyrazolylacrylonitrile (International Journal of Recent Technology and Engineering). Available at:[Link]

-

Development and characterization of new peptidomimetic inhibitors of the West Nile virus NS2B-NS3 protease (Philipps-Universität Marburg). Available at:[Link]

-

Synthesis of 4-Substituted Chlorophthalazines, Dihydrobenzoazepinediones, 2-Pyrazolylbenzoic Acid, and 2-Pyrazolylbenzohydrazide via 3-Substituted 3-Hydroxyisoindolin-1-ones (ACS Publications). Available at:[Link]

Sources

- 1. ijeat.org [ijeat.org]

- 2. researchgate.net [researchgate.net]

- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]

- 4. West Nile Virus Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. ijeat.org [ijeat.org]

Methodological & Application

use of 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid in metal-organic frameworks (MOFs)

Application Note: Engineering Metal-Organic Frameworks with 4-(4-methyl-1H-pyrazol-1-yl)benzoic Acid

Part 1: Executive Summary & Strategic Rationale

The ligand 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (hereafter referred to as H(4-Me-ppba) ) represents a strategic evolution in the design of bifunctional MOF linkers. It belongs to the class of N-aryl pyrazole-carboxylates, which are celebrated for their ability to form robust, porous frameworks with transition metals (Zn, Cu, Co).

Why this Ligand?

-

Asymmetric Functionality: The ligand features a hard oxygen donor (carboxylate) and a borderline soft nitrogen donor (pyrazole), enabling the formation of heterometallic nodes or complex secondary building units (SBUs).

-

Steric Tuning: Unlike the parent 4-(pyrazol-1-yl)benzoic acid (Hppb), the 4-methyl group on the pyrazole ring introduces a specific steric bulk. This is critical for:

-

Pore Size Engineering: Fine-tuning pore aperture to discriminate between gases of similar size (e.g., C₂H₂ vs. CO₂).

-

Hydrophobicity: Increasing the hydrophobic character of the pore surface to improve moisture stability.

-

-

Rotational Control: The methyl group can restrict the rotation of the pyrazole ring, potentially locking the framework into a rigid conformation favorable for selective adsorption.

Part 2: Ligand Synthesis & Preparation

Note: If the ligand is not commercially available in bulk, it must be synthesized via Ullmann-type coupling. High purity (>99%) is essential for MOF crystallinity.

Reaction Scheme: 4-Iodobenzoic acid + 4-Methyl-1H-pyrazole → H(4-Me-ppba)

Protocol:

-

Reagents: 4-Iodobenzoic acid (1.0 eq), 4-Methyl-1H-pyrazole (1.2 eq), Cs₂CO₃ (2.0 eq), CuI (0.1 eq), and L-Proline (0.2 eq) as the ligand for copper.

-

Solvent: DMSO (dry, degassed).

-

Conditions: Heat at 110°C for 24–48 hours under inert atmosphere (N₂ or Ar).

-

Workup: Acidify with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from Ethanol/DMF.

-

Validation: ¹H NMR (DMSO-d₆) should show the characteristic methyl singlet (~2.1 ppm) and the absence of N-H pyrazole protons.

Part 3: MOF Synthesis Protocols

We present two distinct protocols targeting different metal nodes and topologies.

Protocol A: Zinc(II) Framework (Luminescent / Robust)

Target Structure: 3D framework with dia (diamondoid) or lvt topology.[1] Application: Luminescence sensing, chemical stability.

Materials:

-

Zn(NO₃)₂[2]·6H₂O (0.1 mmol)

-

H(4-Me-ppba) (0.2 mmol)

-

Solvent: DMF / Ethanol / H₂O (ratio 4:2:1)

Step-by-Step Workflow:

-

Dissolution: Dissolve 0.2 mmol of H(4-Me-ppba) in 4 mL DMF. Sonicate until clear.

-

Metal Addition: Add 0.1 mmol Zn(NO₃)₂·6H₂O dissolved in 2 mL Ethanol/Water.

-

Homogenization: Stir the mixture for 10 minutes.

-

Solvothermal Synthesis: Transfer to a 15 mL Teflon-lined autoclave.

-

Thermal Profile:

-

Ramp: 1°C/min to 100°C.

-

Dwell: 72 hours at 100°C.

-

Cool: 0.1°C/min to Room Temp (Slow cooling is critical for single crystals).

-

-

Harvesting: Filter the colorless block crystals. Wash with fresh DMF (3x) and Ethanol (3x).

Protocol B: Copper(II) Framework (Gas Sorption / Catalysis)

Target Structure: 2D or 3D framework with Paddlewheel SBUs. Application: Gas storage (C₂H₂, CO₂), Lewis acid catalysis.

Materials:

-

Cu(NO₃)₂[2]·2.5H₂O (0.1 mmol)

-

H(4-Me-ppba) (0.1 mmol)

-

Solvent: DMF / MeCN (1:1)

-

Modulator: 20 µL HBF₄ (48% aq) or Acetic Acid (to control nucleation).

Step-by-Step Workflow:

-

Preparation: Mix ligand and metal salt in 5 mL of solvent mixture in a scintillation vial.

-

Acid Modulation: Add the modulator. This slows down the coordination, yielding larger crystals and fewer defects.

-

Heating: Place the capped vial in a heating block at 85°C for 48 hours.

-

Activation: The resulting blue/green crystals must be solvent-exchanged with Methanol for 3 days (refreshing solvent daily) before activation.

Part 4: Visualization of Synthesis Logic

Figure 1: Logical workflow for the solvothermal synthesis and activation of H(4-Me-ppba) based MOFs.

Part 5: Characterization & Validation

To ensure the integrity of the synthesized MOF, the following characterization suite is mandatory:

| Technique | Purpose | Expected Outcome |

| PXRD (Powder X-ray Diffraction) | Phase purity check | Sharp peaks matching simulated pattern from SCXRD. No amorphous halo. |

| TGA (Thermogravimetric Analysis) | Thermal stability | Solvent loss <150°C. Framework stable up to ~350°C (Zn) or ~250°C (Cu). |

| SXRD (Single Crystal XRD) | Structure solution | Confirmation of coordination modes and 4-methyl group orientation. |

| Gas Sorption (N₂ / CO₂) | Porosity assessment | Type I isotherm (microporous). Hysteresis indicates flexibility. |

Critical Control Point: The 4-methyl group adds hydrophobicity. During activation, ensure the solvent is thoroughly removed. If the pore is too constricted by the methyl group, N₂ (77 K) might not access the pore due to kinetic diffusion limitations. In this case, use CO₂ (195 K) for surface area determination.

Part 6: Applications & Mechanism

Selective Gas Adsorption (C₂H₂ / CO₂)

The pyrazole nitrogen (uncoordinated or accessible in the pore) acts as a basic site.

-

Mechanism: The 4-methyl group narrows the pore size, potentially excluding larger molecules while allowing linear C₂H₂. The pyrazole N interacts with the acidic protons of Acetylene (C₂H₂).

-

Advantage: The methyl group reduces the affinity for water (hydrophobicity), making the MOF more stable in humid conditions compared to the un-methylated analog.

Luminescence Sensing

Zn(II) frameworks with d¹⁰ configuration often exhibit Ligand-to-Metal Charge Transfer (LMCT) or Ligand-Centered (LC) emission.

-

Target: Detection of nitro-aromatics (explosives) or metal ions (Fe³⁺, Cu²⁺).

-

Mechanism: Fluorescence quenching via Photoinduced Electron Transfer (PET). The electron-rich pyrazole ring facilitates this interaction.

Part 7: References

-

He, Y., et al. (2012). "Microporous Metal-Organic Frameworks for Storage and Separation of Small Hydrocarbons." Chemical Reviews, 112(10), 5676-5709.

-

Context: General principles of hydrocarbon separation in MOFs, relevant for C₂H₂/CO₂ separation using pyrazole-based ligands.

-

-

Zhang, J.-P., et al. (2009). "Copper(I) 1,2,4-Triazolates and Related Complexes: Studies of the Solvothermal Ligand Reactions." Crystal Growth & Design, 9(6), 2884-2896.

-

Context: Discusses in situ ligand synthesis and coordination modes of N-heterocyclic carboxylates.

-

-

Liao, P.-Q., et al. (2012). "Drastic Enhancement of Selective CO2 Adsorption in a Porous Coordination Polymer by Introducing a Methyl Group." Journal of the American Chemical Society, 134(42), 17380-17383.

-

Context:Critical Reference. Demonstrates the specific effect of adding a methyl group to a ligand to tune pore size and enhance selectivity, directly supporting the rationale for H(4-Me-ppba).

-

-

Dominikowska, J., et al. (2013). "New coordination polymers with 4-(pyrazol-1-yl)benzoic acid: synthesis, structure and properties." CrystEngComm, 15, 660-667.

-

Context: Describes the parent ligand (Hppb) MOFs. This is the baseline protocol from which the H(4-Me-ppba) protocols are derived.

-

Sources

Application Note: 4-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid as a Heterofunctional Linker in Coordination Polymers

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) and coordination polymers relies heavily on the geometric and electronic properties of the organic linker. 4-(4-methyl-1H-pyrazol-1-yl)benzoic acid (4-MePzBA) is an advanced heterofunctional linker that combines a hard oxygen-donor carboxylate group with a borderline/soft nitrogen-donor pyrazole ring. This unique asymmetry allows for the construction of heterometallic frameworks and complex topologies that are inaccessible with traditional symmetric linkers (e.g., terephthalic acid).

For drug development professionals and materials scientists, 4-MePzBA offers a distinct advantage: the 4-methyl substitution on the pyrazole ring introduces localized steric bulk and hydrophobicity. This hydrophobic shielding protects the coordination bonds from premature hydrolysis in aqueous environments (such as blood plasma), making 4-MePzBA-derived MOFs highly promising candidates for sustained-release drug delivery vehicles and moisture-stable gas storage materials.

Chemical Rationale & Structural Dynamics

Nitrogenous carboxylic acids, including pyrazolyl-benzoic acid derivatives, are widely recognized as premium MOF ligands due to their structural rigidity and predictable coordination vectors[1]. The efficacy of 4-MePzBA is rooted in its dual-binding modality:

-

The Pyrazole Moiety (N-Donor): The pyrazole ring acts as a highly versatile nitrogen donor. As observed in scorpionate and related pyrazole complexes, the nitrogen atom can seamlessly transition between different coordination modes depending on the metal center's electronic requirements and oxidation state[2].

-

The Benzoate Moiety (O-Donor): The carboxylate group readily forms robust Secondary Building Units (SBUs), such as paddlewheel or basic zinc acetate clusters. When paired with

, the nitrogenous moiety forms strong coordination bonds, further stabilizing the SBUs against hydrolytic attack and facilitating long-range electron or energy transfer[3].

Table 1: Physicochemical Profile of 4-MePzBA

| Property | Specification / Characteristic | Implication for MOF Design |

| Chemical Formula | Lightweight linker; contributes to high gravimetric surface area. | |

| Donor Sites | 1 × Carboxylate ( | Enables mixed-metal (e.g., |

| Steric Profile | 4-Methyl substitution | Prevents framework interpenetration; dictates pore aperture size. |

| Hydrophobicity | Moderate (Methyl-induced) | Enhances thermodynamic stability against water vapor and aqueous media. |

Experimental Methodology: Solvothermal Assembly of a[Zn(4-MePzBA)₂]ₙ Framework

The following self-validating protocol details the synthesis of a zinc-based coordination polymer using 4-MePzBA.

Phase 1: Precursor Preparation & Nucleation

-

Reagent Mixing: Weigh 0.5 mmol of 4-MePzBA and 0.5 mmol of Zinc Nitrate Hexahydrate (

). Transfer both solids into a 20 mL glass scintillation vial. -

Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF) and 0.5 mL of deionized water.

-

Homogenization: Sonicate the mixture for 10 minutes until completely dissolved.

-

Causality: Complete dissolution prevents unreacted ligand from acting as nucleation seeds for amorphous impurities. The trace water acts as a modulator to facilitate the formation of oxo-clusters.

-

Phase 2: Solvothermal Growth

-

Heating Regimen: Seal the vial tightly with a PTFE-lined cap and place it in an isothermal oven. Heat at 120°C for 72 hours, followed by a slow cooling ramp (5°C/hour) to room temperature.

-

Causality: Heating DMF induces its partial thermal decomposition into dimethylamine and formic acid. The gradual release of dimethylamine slowly deprotonates the benzoic acid moiety of 4-MePzBA. This controlled deprotonation kinetics keeps the supersaturation level low, favoring the thermodynamic growth of high-quality, diffraction-grade single crystals over kinetic amorphous precipitates. The slow cooling ramp prevents thermal shock, which can cause crystal micro-fracturing.

-

Phase 3: Harvesting & Activation (Critical for Porosity)

-

Solvent Exchange: Decant the mother liquor and wash the crystals three times with fresh DMF (5 mL) to remove unreacted precursors. Subsequently, soak the crystals in absolute ethanol (10 mL) for 3 days, replacing the ethanol every 24 hours.

-

Causality: DMF has a high boiling point (153°C) and high surface tension. Attempting to remove DMF directly via vacuum heating generates massive capillary forces that will collapse the delicate MOF pores. Exchanging DMF with a low-boiling, low-surface-tension solvent like ethanol ensures structural integrity during drying.

-

-

Thermal Vacuum Activation: Transfer the ethanol-exchanged crystals to a Schlenk tube and apply a dynamic vacuum (

Torr) at 80°C for 12 hours.

Quality Control & Framework Validation

To ensure the trustworthiness of the synthesized framework, the following self-validating metrics must be met before utilizing the MOF for downstream applications (e.g., drug loading).

Table 2: Quality Control Metrics for 4-MePzBA MOFs

| Analytical Technique | Target Result | Diagnostic Purpose | Troubleshooting Action |

| Powder X-Ray Diffraction (PXRD) | Sharp, distinct peaks below 10° 2θ. | Confirms long-range crystalline order and phase purity. | If amorphous halo is present, decrease the heating rate or add a modulator (e.g., acetic acid). |

| Thermogravimetric Analysis (TGA) | Horizontal plateau from 100°C to ~350°C. | Verifies complete solvent removal and thermal stability of the framework. | If continuous weight loss occurs <200°C, extend the vacuum activation time. |

| Type I Isotherm (steep uptake at low | Confirms permanent microporosity and successful activation. | If surface area is low, verify that the solvent exchange step was not skipped. |

Workflow Visualization

Figure 1: Self-assembly and activation workflow of 4-MePzBA-based metal-organic frameworks.

References

-

[2] Water-Soluble C-Scorpionate Complexes - Catalytic and Biological Applications. ResearchGate. Available at:[Link]

-

[3] Electron Transfer: Mechanisms and Applications. Dokumen.pub. Available at:[Link]

Sources